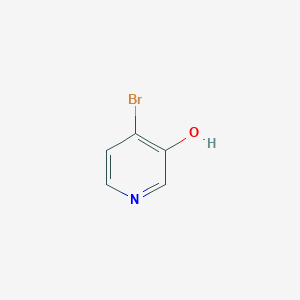

4-Bromo-3-hydroxypyridine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine (C5H5N) is a fundamental heterocyclic organic compound with a six-membered aromatic ring containing one nitrogen atom. openaccessjournals.com This nitrogen atom imparts unique chemical properties, influencing the compound's reactivity, stability, and pharmacological profile. openaccessjournals.com Pyridine and its derivatives are ubiquitous, found in natural products like nicotine, vitamins (niacin and pyridoxine), and coenzymes. nih.gov

In the realm of chemical sciences, pyridine derivatives are of paramount importance. They serve as essential precursors and intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. rsc.orgnih.gov Their structural versatility and reactivity make them crucial building blocks in organic synthesis. nih.gov Furthermore, they are widely utilized as solvents and reagents in laboratory and industrial settings. rsc.orgnih.gov The pyridine scaffold's ability to form hydrogen bonds, its water solubility, and chemical stability contribute to its significance in medicinal chemistry. jchemrev.com The pyridine nucleus is a core component in thousands of existing drug molecules, highlighting its privileged status in drug discovery and development. rsc.orgnih.gov Researchers are continually exploring new synthetic methodologies to create novel pyridine analogues with diverse biological activities. jchemrev.com

The applications of pyridine derivatives extend beyond medicinal chemistry into materials science, where they are used in the development of functional nanomaterials, and as important ligands in organometallic chemistry and asymmetric catalysis. nih.gov Their broad utility across various scientific disciplines underscores the foundational role of the pyridine framework in modern chemical research. openaccessjournals.comtandfonline.com

Significance of Brominated Pyridines in Organic Chemistry and Medicinal Chemistry

The introduction of a bromine atom onto the pyridine ring, creating brominated pyridines, significantly enhances the synthetic utility and biological relevance of this heterocyclic scaffold. Brominated pyridines are highly valuable intermediates in organic synthesis, primarily because the bromine atom can act as a leaving group in various cross-coupling reactions. researchgate.net This allows for the facile introduction of a wide range of functional groups, enabling the rapid exploration of chemical space and the construction of complex molecular architectures. researchgate.net

In organic chemistry, reactions such as the Suzuki-Miyaura coupling, which pairs a brominated pyridine with a boronic acid, are fundamental for creating carbon-carbon bonds and synthesizing complex molecules like Lorlatinib, an anti-cancer drug. google.com The position of the bromine atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. For instance, bromination is a key step in the preparation of many substituted pyridines, and controlling the regioselectivity of this reaction is a significant area of research. heteroletters.orgthieme-connect.com Reagents like N-bromosuccinimide (NBS) and bromine are commonly used for this purpose. heteroletters.orgthieme-connect.com

Research Landscape of 4-Bromo-3-hydroxypyridine and its Derivatives

This compound is a substituted pyridine that serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. biosynth.comchembk.com Its chemical structure, featuring both a bromine atom and a hydroxyl group on the pyridine ring, provides multiple sites for chemical modification, making it a versatile precursor for more complex molecules.

In academic and industrial research, this compound is primarily utilized in the development of new chemical entities. It is employed as a reagent for amination reactions and as a key starting material in the synthesis of substituted piperidides. biosynth.com The presence of the bromo and hydroxyl functionalities allows for a variety of chemical transformations.

A significant area of research involving derivatives of this compound is in medicinal chemistry. For instance, Methyl this compound-2-carboxylate, a closely related derivative, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com It has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. smolecule.com This inhibitory activity highlights the potential for derivatives of this compound to modulate biological pathways. Furthermore, this derivative is used in the synthesis of pterocellin A, a compound of interest in medicinal chemistry. smolecule.com

The synthesis of this compound itself and its derivatives is also a subject of study. One reported synthesis involves the reaction of 3-bromo-5-hydroxypyridine (B18002) with other reagents. biosynth.com The development of efficient and scalable synthetic routes to this and related compounds is crucial for its broader application in research and development. chembk.com

Below is a table summarizing key information about this compound:

| Property | Value |

| CAS Number | 161417-28-3 |

| Molecular Formula | C₅H₄BrNO |

| Molecular Weight | 174 g/mol |

| Synonyms | 4-Bromo-3-pyridinol |

| Primary Use | Intermediate in organic synthesis and pharmaceutical research |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSFCXUHPVAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376205 | |

| Record name | 4-Bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161417-28-3 | |

| Record name | 4-Bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Hydroxypyridine and Analogues

Direct Bromination Approaches to Hydroxypyridines

Direct bromination of hydroxypyridines presents a straightforward route to brominated analogues. However, the success of this approach is heavily dependent on controlling the regioselectivity and understanding the kinetics of the reaction, which are influenced by factors such as pH and the presence of catalysts.

Regioselectivity in Electrophilic Bromination of 3-Hydroxypyridine (B118123)

The hydroxyl group in 3-hydroxypyridine is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing effect, combined with the inherent electronic properties of the pyridine (B92270) ring, dictates the position of bromination. The electron-withdrawing nature of the nitrogen atom deactivates the positions ortho and para to it (positions 2, 4, and 6). Conversely, the hydroxyl group at position 3 activates the ortho-positions (2 and 4) and the para-position (6). The interplay of these effects determines the final regiochemical outcome.

Theoretical analyses and experimental evidence suggest that electrophilic attack is most favorable at the positions activated by the hydroxyl group. The relative reactivity of these positions can be influenced by the reaction conditions. Generally, bromination tends to occur at the 2- and 4-positions. The precise ratio of the resulting isomers can be sensitive to the brominating agent used and the solvent system employed.

Influence of pH and Bromide Ion Concentration on Bromination Kinetics

The kinetics of the aqueous bromination of 3-hydroxypyridine are significantly influenced by the pH of the reaction medium and the concentration of bromide ions. The pH affects the speciation of 3-hydroxypyridine, which can exist in its neutral form, as a pyridinium cation in acidic conditions, or as a phenoxide-like anion in basic conditions. Each of these species exhibits different reactivity towards electrophilic bromination.

Studies on the bromination of related phenolic compounds have shown that the phenoxide form is substantially more reactive than the neutral phenol. A similar trend is expected for 3-hydroxypyridine, where deprotonation of the hydroxyl group at higher pH would lead to an increased reaction rate.

The concentration of bromide ions can also play a crucial role. In aqueous solutions, bromine can react with bromide ions to form the less reactive but more selective tribromide ion (Br₃⁻). The equilibrium between bromine and tribromide can therefore affect both the rate and the regioselectivity of the bromination reaction.

Catalytic Bromination Techniques

To enhance the efficiency and selectivity of bromination, various catalytic techniques can be employed. These methods often involve the use of a catalyst to generate a more potent electrophilic bromine species or to control the regioselectivity of the reaction.

One approach involves the use of Lewis acids or proton acids to activate the brominating agent. For instance, pyridine itself can act as a catalyst in aromatic bromination, although its effect is often attributed to a general salt effect that increases the polarity of the medium rather than a specific catalytic cycle.

Photocatalytic bromination represents another advanced technique. In a patented method for the synthesis of 2-amino-5-bromo-3-hydroxypyridine, a related compound, a photoinitiator is used in conjunction with a brominating agent like liquid bromine. This suggests that light-induced radical pathways can also be harnessed for the bromination of hydroxypyridine derivatives.

Synthesis from Furan Precursors via Rearrangement Reactions

An alternative and elegant approach to the synthesis of substituted pyridines, including hydroxypyridines, involves the transformation of furan precursors. This strategy leverages the ability of the furan ring to undergo rearrangement reactions to form the pyridine nucleus.

One established method involves the conversion of furan-2-carboxylic acid esters into 3-pyridinols. For example, 2-carbomethoxy-5-isopropylfuran can be transformed into 6-isopropyl-3-pyridinol. This process typically involves an initial electrolytic oxidation in methanol to form a 2,5-dimethoxy-2,5-dihydrofuran derivative. Subsequent treatment with ammonia (B1221849) or an ammonia source leads to ring opening and recyclization to form the pyridine ring. While this specific example leads to a 3-pyridinol, modifications to the starting furan and the reaction sequence could potentially be adapted for the synthesis of 4-bromo-3-hydroxypyridine. For instance, introducing a bromine substituent on the furan precursor or performing a bromination step after the formation of the hydroxypyridine could yield the desired product.

The key advantage of this methodology is the ability to construct the pyridine ring with specific substitution patterns by carefully selecting the starting furan derivative.

Multi-step Synthetic Routes

Complex target molecules often necessitate multi-step synthetic sequences that allow for the precise installation of functional groups. The synthesis of this compound and its analogues can also be accomplished through such routes.

Synthesis through Pyridyne Intermediates

The use of highly reactive pyridyne (didehydropyridine) intermediates offers a powerful strategy for the difunctionalization of the pyridine ring wikipedia.orgrsc.orgnih.gov. While 2,3-pyridynes often react with high regioselectivity, 3,4-pyridynes have historically been more challenging to control, often resulting in mixtures of products nih.gov. However, recent strategies have enabled their use as valuable synthetic building blocks nih.govnih.gov.

The concept of pyridyne intermediates was first proposed in 1955 wikipedia.org. The generation of 3,4-pyridyne from 3-bromopyridine derivatives is a well-established method. Historically, this was achieved by reacting 3-bromopyridine with strong bases like sodium amide in liquid ammonia wikipedia.org. In 1969, Zoltewicz and Nisi successfully trapped a 3,4-pyridyne intermediate generated under these conditions with thiomethoxide ion wikipedia.org.

More contemporary methods provide milder conditions for generating pyridynes, allowing for a broader range of trapping agents. One such approach involves the use of pyridylsilyltriflate precursors, which can be synthesized from commercially available materials like 3-hydroxypyridine nih.gov. These precursors generate the 3,4-pyridyne intermediate under mild, fluoride-based conditions nih.gov. Another strategy involves the regioselective lithiation of precursors like 3-chloro-2-ethoxypyridine, followed by elimination at elevated temperatures to produce the corresponding 3,4-pyridyne rsc.orgnih.gov.

A significant challenge in using 3,4-pyridynes has been the lack of regioselectivity in nucleophilic additions, which often yield a mixture of C3- and C4-substituted products nih.gov. To overcome this, the "aryne distortion model" has been successfully applied. This model posits that substituents on the pyridyne ring can distort the triple bond, leading to a preferential site for nucleophilic attack nih.govresearchgate.netsigmaaldrich.com.

By strategically placing directing groups on the pyridyne precursor, the regioselectivity of the addition can be controlled:

C5-Substituent Effect : An electron-withdrawing substituent, such as a bromide at the C5 position of the 3,4-pyridyne, induces distortion that favors nucleophilic attack at the C3 position. This approach is particularly useful as the bromide can later be removed or used as a handle for further functionalization via cross-coupling reactions nih.govnih.gov.

C2-Substituent Effect : Conversely, placing a directing group at the C2 position, such as a sulfamoyl or ethoxy group, perturbs the pyridyne geometry to favor nucleophilic addition at the C4 position nih.govrsc.orgnih.gov.

This substrate-controlled approach allows for the synthesis of unique di- and trisubstituted pyridine derivatives with a high degree of regiochemical control, making 3,4-pyridynes synthetically useful intermediates nih.govnih.govresearchgate.net.

| Pyridyne Intermediate | Substituent Position | Preferred Site of Nucleophilic Attack |

| 5-Bromo-3,4-pyridyne | C5 | C3 |

| 2-Sulfamoyl-3,4-pyridyne | C2 | C4 |

| 2-Ethoxy-3,4-pyridyne | C2 | C4 |

Conversions from Related Halopyridines

This compound can be synthesized from other functionalized halopyridine precursors. One documented method involves the hydrolysis of a carbamate derivative. Specifically, 4-bromo-3-pyridinyl diethylcarbamate is treated with sodium methoxide in methanol and refluxed. This reaction cleaves the carbamate group to reveal the hydroxyl group, yielding this compound chemicalbook.com. Another reported pathway mentions the synthesis of this compound from 3-bromo-5-hydroxypyridine (B18002), demonstrating a conversion from a positional isomer biosynth.com.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields is a critical aspect of synthetic chemistry. For the synthesis of this compound from 4-bromo-3-pyridinyl diethylcarbamate, reaction conditions have been optimized to produce a high yield of 89% chemicalbook.com. The optimization involves specific choices of reagents, solvents, and purification methods. For related pyridine syntheses, such as Suzuki coupling reactions, optimization often involves screening various bases and catalysts under different conditions, including microwave irradiation, to enhance efficiency and yield researchgate.net.

A summary of the optimized conditions for the carbamate hydrolysis route is presented below chemicalbook.com.

| Parameter | Condition |

| Starting Material | 4-bromo-3-pyridinyl diethylcarbamate |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 1.5 hours |

| Purification | Flash chromatography on silica (B1680970) gel |

| Reported Yield | 89% |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, minimizing hazards, and improving energy efficiency nih.govjddhs.com. These principles can be applied to the synthesis of this compound.

Key green chemistry approaches include:

Safer Solvents : Traditional synthesis often employs volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, bio-based solvents, or supercritical CO2 to reduce pollution and health risks jddhs.commdpi.com.

Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods jddhs.com. Flow chemistry has been successfully applied to the synthesis of pyridines via pyridyne intermediates rsc.orgnih.gov.

Waste Reduction : Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core principle. The use of recyclable catalysts in place of stoichiometric reagents helps to minimize waste streams nih.govmdpi.com.

Alternative Activation Methods : Non-traditional activation methods, including high-pressure synthesis (barochemistry), can offer green alternatives to conventional processes by enabling reactions under different conditions, potentially without solvents rsc.org.

By integrating these approaches, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 4 Bromo 3 Hydroxypyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The presence of a hydroxyl group (-OH) at the 3-position and a bromine atom (-Br) at the 4-position further influences the reactivity of 4-bromo-3-hydroxypyridine in these reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridines, especially those bearing good leaving groups like halogens. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.

The bromine atom at the 4-position of this compound can be displaced by various amine nucleophiles. youtube.com These reactions are typically carried out in the presence of a base and often require elevated temperatures. youtube.com The general mechanism involves the addition of the amine to the carbon atom bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine nitrogen. Subsequent elimination of the bromide ion restores the aromaticity of the ring. youtube.com

Table 1: Examples of Amination Reactions on Bromopyridines This table presents generalized examples of amination reactions that are applicable to this compound.

| Nucleophile | Reagents and Conditions | Product Type |

| Ammonia (B1221849) | Cu catalyst, heat | 4-Amino-3-hydroxypyridine |

| Primary Amine | Base (e.g., K₂CO₃), heat | 4-(Alkylamino)-3-hydroxypyridine |

| Secondary Amine | Base (e.g., NaOtBu), Pd catalyst, phosphine (B1218219) ligand | 4-(Dialkylamino)-3-hydroxypyridine |

The bromine atom in this compound can also be substituted by oxygen nucleophiles. Hydroxylation, the replacement of the bromine with a hydroxyl group, can be achieved under forcing conditions, such as treatment with a strong base at high temperatures. However, enzymatic hydroxylation represents a milder alternative. For example, microbial enzymes like 4-hydroxypyridine-3-hydroxylase can hydroxylate the pyridine ring, although this specific enzyme acts on 4-hydroxypyridine (B47283) to produce pyridine-3,4-diol. nih.govnih.gov

Etherification can be accomplished by reacting this compound with an alkoxide or a phenoxide. This reaction, a variation of the Williamson ether synthesis, proceeds via an SNAr mechanism. The reaction is typically carried out in a polar aprotic solvent.

Table 2: Examples of Hydroxylation and Etherification Reactions This table presents generalized examples of reactions applicable to this compound.

| Nucleophile | Reagents and Conditions | Product Type |

| Hydroxide | Strong base (e.g., NaOH), high temperature | Pyridine-3,4-diol |

| Alkoxide (e.g., NaOR) | Polar aprotic solvent (e.g., DMF) | 4-Alkoxy-3-hydroxypyridine |

| Phenoxide (e.g., NaOAr) | Polar aprotic solvent (e.g., DMF) | 4-Aryloxy-3-hydroxypyridine |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. mdpi.com

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. odinity.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. nih.govmdpi.com

Heck Reaction: While less common for bromopyridines compared to Suzuki or Sonogashira couplings, the Heck reaction could potentially be used to couple this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netwikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of 4-alkynyl-3-hydroxypyridines. ucsb.edu

Table 3: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

| Suzuki | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, base | 4-Aryl/alkyl-3-hydroxypyridine |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, base | 4-Alkenyl-3-hydroxypyridine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-3-hydroxypyridine |

Coordination Chemistry with Metal Centers

Hydroxypyridines and their tautomeric pyridone forms are excellent ligands for a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl/carbonyl group can act as donor atoms, leading to the formation of stable coordination complexes. This compound can coordinate to metal centers in several ways, including as a monodentate ligand through the nitrogen or oxygen atom, or as a bidentate bridging ligand.

A study on the coordination of 2-bromo-4-hydroxypyridine (B1272042) with copper(II) revealed that both the hydroxypyridine and its pyridone tautomer can coordinate to the same metal center. tandfonline.com This suggests that this compound could exhibit similar complex coordination behavior, potentially involving both of its tautomeric forms in binding to a metal ion. The presence of the bromine atom can also influence the electronic properties and steric hindrance of the resulting metal complex.

Tautomeric Equilibria and their Impact on Reactivity

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. chemtube3d.comchemtube3d.com For this compound, two principal tautomeric forms are possible: the hydroxypyridine form and the pyridone (or keto) form.

The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. In many cases, the pyridone form is significantly favored due to its amide-like character and the potential for intermolecular hydrogen bonding. chemtube3d.comyoutube.com The existence of these tautomers has a profound impact on the reactivity of the molecule.

Electrophilic and Nucleophilic Reactions: The electronic distribution and, consequently, the reactivity of the ring are different in each tautomer. The hydroxypyridine form behaves more like a substituted phenol, while the pyridone form has a more enamine-like character.

Coordination Chemistry: As mentioned previously, both tautomers can potentially act as ligands, leading to complex coordination behavior. tandfonline.com

Cross-Coupling Reactions: The tautomeric equilibrium can affect the solubility and electronic properties of the substrate, which in turn can influence the efficiency of catalytic cross-coupling reactions.

The specific tautomeric preference of this compound would need to be determined experimentally or through computational studies to fully predict its reactivity in various chemical transformations.

Pyridinol-Pyridone Tautomerism

This compound, like its parent compound 3-hydroxypyridine (B118123), exhibits pyridinol-pyridone tautomerism. This involves the migration of a proton between the oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring. This equilibrium results in the coexistence of two primary tautomeric forms: the aromatic hydroxypyridine (enol) form and a zwitterionic pyridone (keto) form. researchgate.netresearchgate.net

The equilibrium between these two forms is highly sensitive to the surrounding environment, particularly the polarity of the solvent. acs.org In the gas phase or in non-polar solvents, the hydroxypyridine form is generally favored. researchgate.net However, in polar solvents such as water, the zwitterionic pyridone form is significantly stabilized through hydrogen bonding interactions. researchgate.netrsc.org This stabilization in aqueous solution is so pronounced that both tautomers can coexist in nearly equal proportions. researchgate.net

Spectroscopic studies on 3-hydroxypyridine in various solvents have elucidated this equilibrium. For instance, in cyclohexane, the absorption spectrum is dominated by the enol form, while in water, new absorption peaks corresponding to the zwitterionic form appear, indicating a shift in the equilibrium. researchgate.net

| Solvent | Predominant Tautomer | Key Stabilizing Interactions |

|---|---|---|

| Gas Phase | Hydroxypyridine (Enol) | Inherent stability of the aromatic system |

| Non-polar (e.g., Cyclohexane) | Hydroxypyridine (Enol) | Minimal solvent interaction |

| Polar (e.g., Water) | Zwitterionic Pyridone (Keto) | Hydrogen bonding with solvent molecules |

Influence of Substituents on Tautomeric Preferences

The bromine atom at the 4-position exerts two opposing electronic effects:

Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the pyridine ring through the sigma bond network. This electron-withdrawing effect can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen.

Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system of the pyridine ring. This electron-donating resonance effect is generally weaker than its inductive effect for halogens.

Theoretical studies on substituted 2- and 4-pyridones have shown that substituents can modulate the tautomeric equilibrium through inductive and resonance effects, as well as by influencing the aromaticity of the respective tautomers. For instance, electron-withdrawing groups can impact the stability of the charged separated zwitterionic form. The precise effect of the 4-bromo substituent on the 3-hydroxypyridine tautomeric equilibrium would depend on the interplay of these inductive and resonance effects in stabilizing or destabilizing the respective enol and zwitterionic keto forms.

It is important to note that computational studies on related systems, such as halogenated pyrazinones, have shown a correlation between the electronegativity of the halogen substituent and the keto-enol equilibrium. conicet.gov.ar However, without direct experimental or computational data for this compound, a definitive quantitative assessment of the substituent effect remains a subject for further investigation.

Advanced Spectroscopic and Analytical Characterization for 4 Bromo 3 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-3-hydroxypyridine, ¹H and ¹³C NMR spectra provide definitive information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound exhibit distinct signals. chemicalbook.com The proton at position 2, adjacent to the nitrogen, is typically the most deshielded. The proton at position 6 is also significantly influenced by the nitrogen, while the proton at position 5 is coupled to the proton at position 6.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.43 | d | 1.5 | H-2 |

| 8.02 | d | 7.2 | H-6 |

| 7.54 | dd | 7.2, 1.5 | H-5 |

Solvent: CDCl₃, Frequency: 300 MHz chemicalbook.com

¹³C NMR Spectroscopy: While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on substituent effects on the pyridine (B92270) ring. The carbon atom bonded to the hydroxyl group (C-3) and the carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) are expected to show the most downfield shifts. The carbon bearing the bromine atom (C-4) will also be significantly affected. libretexts.org Carbonyl carbons in related structures typically appear far downfield, in the 170-220 ppm range. libretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

For this compound (C₅H₄BrNO), the mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. chemicalbook.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M+) and another two mass units higher for the molecule containing ⁸¹Br (M+2). whitman.edu Using Direct Chemical Ionization with ammonia (B1221849) (DCI/NH₃), the protonated molecular ions [M+H]⁺ are observed at m/z 174 (for ⁷⁹Br) and m/z 176 (for ⁸¹Br). chemicalbook.com

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z | Ion | Isotope |

|---|---|---|

| 174 | [M+H]⁺ | ⁷⁹Br |

| 176 | [M+H]⁺ | ⁸¹Br |

Ionization Method: DCI/NH₃ chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400–3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100–3000 | C-H stretch | Aromatic Ring |

| 1600–1450 | C=C and C=N stretch | Aromatic Ring |

| ~1300 | C-O stretch | Phenolic C-O |

| 690–515 | C-Br stretch | Bromo-substituent |

Data based on general IR correlation tables and spectra of related compounds like 3-bromopyridine. nist.gov

The most prominent feature would be a broad absorption band in the high-frequency region (around 3400-3200 cm⁻¹) due to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ region. A band corresponding to the C-O stretching of the phenolic group should be present around 1300 cm⁻¹, and a lower frequency absorption corresponding to the C-Br stretch is also expected. nist.govmewaruniversity.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* and n → π* transitions.

For this compound, the pyridine ring constitutes the primary chromophore. The hydroxyl (-OH) and bromo (-Br) groups act as auxochromes, which can modify the absorption characteristics of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths. Theoretical studies on the related 3-bromo-2-hydroxypyridine (B31989) and experimental data for the parent 3-hydroxypyridine (B118123) support the presence of absorptions in the UV region. proquest.comnih.gov The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the conjugated pyridine system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding.

A search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this compound. researchgate.net Therefore, experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions are not available at this time. If a structure were determined, it would be expected to reveal hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, a common motif in hydroxypyridine structures.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor reaction progress and for preliminary purity checks. For this compound, a retention factor (Rƒ) value of 0.38 has been reported using a mobile phase of 1:2 hexane/ethyl acetate (B1210297) on a silica (B1680970) gel plate. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, quantification, and purification of compounds. For pyridine derivatives, reversed-phase HPLC is commonly employed. helixchrom.com A typical method would likely use a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure sharp peaks by protonating the pyridine nitrogen. helixchrom.comiosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability during GC analysis. To overcome this, derivatization is often necessary. Silylating the hydroxyl group (e.g., with BSTFA) would increase its volatility and thermal stability, allowing for robust and sensitive analysis by GC-MS. researchgate.net

Computational Chemistry and Modeling of 4 Bromo 3 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. The primary application in this context is molecular structure optimization, which involves finding the geometric arrangement of atoms that corresponds to the lowest energy state of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

For 4-Bromo-3-hydroxypyridine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized molecular geometry. researchgate.netresearchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they represent the most stable conformation of the molecule in the gas phase and serve as the foundation for all subsequent computational analyses.

Table 1: Representative Data from DFT Geometry Optimization This table is illustrative of the data that would be generated from a DFT calculation. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-Br Bond Length | The distance between the Carbon and Bromine atoms. | ~1.85 - 1.95 Å |

| C-O Bond Length | The distance between the Carbon and Oxygen atoms of the hydroxyl group. | ~1.35 - 1.40 Å |

| O-H Bond Length | The distance between the Oxygen and Hydrogen atoms of the hydroxyl group. | ~0.96 - 1.00 Å |

| C-N-C Bond Angle | The angle within the pyridine (B92270) ring involving the Nitrogen atom. | ~115° - 120° |

| C-C-Br Bond Angle | The angle involving the Bromine substituent. | ~118° - 122° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and polarizable. For a molecule like this compound, FMO analysis would identify which parts of the molecule are most likely to participate in nucleophilic and electrophilic interactions.

Table 2: Key Descriptors from HOMO-LUMO Analysis This table illustrates the type of data obtained from FMO analysis. Specific energy values for this compound are not available in the cited literature.

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting a molecule's reactive behavior by identifying sites for electrophilic and nucleophilic attack.

Typically, red or yellow regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions denote positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack (e.g., hydrogen atoms of the hydroxyl group). An MEP analysis of this compound would clearly map these reactive sites, highlighting the electron-rich nitrogen and oxygen atoms and the electron-poor regions, thereby guiding predictions of intermolecular interactions. nih.gov

Analysis of Non-covalent Interactions (e.g., Reduced Density Gradient Analysis, Atoms in Molecules)

Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and biological recognition. Computational methods like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to study these forces.

Reduced Density Gradient (RDG) Analysis: This method identifies and visualizes NCIs by plotting the RDG against the electron density. The resulting 3D plots show surfaces corresponding to different types of interactions. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals forces, and red surfaces signify repulsive steric clashes. An RDG analysis of this compound would reveal the nature and location of intramolecular and potential intermolecular hydrogen bonds and other weak interactions. nih.gov

Atoms in Molecules (AIM): The QTAIM theory, developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. The analysis identifies critical points in the electron density field, which correspond to atoms (attractors), bond paths, rings, and cages. By analyzing the properties at bond critical points, one can characterize the nature of chemical bonds, including weak non-covalent interactions. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra, such as UV-Vis spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). For this compound, a TD-DFT calculation would provide a theoretical UV-Vis spectrum, which could be compared with experimental results to confirm its structure and understand its electronic transition properties. Such calculations are often performed considering solvent effects to better mimic experimental conditions. nih.gov

Table 3: Representative Data from TD-DFT Calculation This table is illustrative of the data that would be generated from a TD-DFT calculation. Specific values for this compound are not available in the cited literature.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Value | Value | HOMO → LUMO |

| S0 → S2 | Value | Value | HOMO-1 → LUMO |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule.

For a relatively flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable rotamers (e.g., concerning the hydroxyl group) and the energy barriers between them. Furthermore, MD simulations are instrumental in studying how the molecule interacts with its environment, such as solvent molecules or a biological target like a protein binding site. This provides a dynamic picture of the intermolecular interactions that govern its behavior in solution or in a complex biological system. nih.govnih.gov

Applications of 4 Bromo 3 Hydroxypyridine in Medicinal Chemistry Research

Role as a Synthetic Building Block for Biologically Active Compounds

4-Bromo-3-hydroxypyridine is a crucial intermediate and heterocyclic building block in the synthesis of a wide array of biologically active compounds. bldpharm.compipzine-chem.comchemscene.com Its chemical structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and a bromine group, offers multiple reactive sites for chemical modification. pipzine-chem.com This allows for its incorporation into more complex molecular architectures, making it a valuable starting material in drug discovery and development. chemscene.com The pyridine nucleus itself is a key pharmacophore found in numerous natural products and synthetic drugs. nih.gov Researchers utilize this compound to construct novel molecules with potential therapeutic applications, leveraging its structural features to design compounds that can interact with specific biological targets. nih.gov

Development of Novel Drug Scaffolds based on Pyridinone and Hydroxypyridine Cores

The hydroxypyridinone and hydroxypyridine cores, readily accessible from precursors like this compound, are considered "privileged structures" in medicinal chemistry. nih.govnih.govfrontiersin.org These scaffolds are featured in a multitude of compounds that exhibit a wide range of pharmacological activities. nih.govfrontiersin.org The structural versatility of the pyridinone ring allows for the manipulation of physicochemical properties such as polarity and lipophilicity, which is essential for optimizing drug-like characteristics. nih.gov

Derivatives of hydroxypyridinone have been investigated for numerous therapeutic areas due to their diverse biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability of the pyridinone scaffold to act as a bioisostere for other chemical groups like amides, phenols, and various heterocyclic rings further enhances its utility in drug design. nih.gov This adaptability has led to its widespread use in fragment-based drug design and the development of kinase inhibitors, among other applications. nih.gov

Investigation of Biological Activities of this compound Derivatives

The derivatization of the this compound scaffold has yielded a plethora of compounds with significant and varied biological activities. nih.govnih.govnih.gov These activities are central to its exploration in medicinal chemistry for creating new therapeutic agents. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Derivatives of this compound, particularly those belonging to the 1,4-dihydropyridine class, have been studied for their inhibitory effects on various enzymes, most notably the cytochrome P450 (CYP) family. nih.gov CYP enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. nih.govresearchgate.netmdpi.com

Studies have shown that certain 1,4-dihydropyridine derivatives can potently inhibit specific CYP isoforms. nih.gov For instance, derivatives have demonstrated competitive inhibition against CYP1A1, CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.gov The inhibition of these enzymes is a critical consideration in drug development, as it can alter the clearance and efficacy of co-administered medications. researchgate.net The inactivation of CYP enzymes can occur through mechanism-based inhibition, where a metabolite of the compound binds covalently to the enzyme. researchgate.netresearchgate.net Understanding the inhibitory profile of these derivatives against CYP enzymes is essential for predicting their potential for in vivo drug interactions. nih.gov

| CYP Isoform | Inhibitory Action by Dihydropyridine Derivatives | Type of Inhibition |

|---|---|---|

| CYP1A1 | Inhibited by Benidipine and Amlodipine | Competitive |

| CYP1A2 | Inhibited by Nifedipine, Nisoldipine, and Aranidipine | Competitive |

| CYP2B6 | Inhibited by Barnidipine and Amlodipine | Not specified |

| CYP2C9 | Inhibited by Nicardipine, Benidipine, Manidipine, and Barnidipine | Competitive |

| CYP2C19 | Inhibited by Nicardipine, Benidipine, and Barnidipine | Not specified |

| CYP2D6 | Inhibited by Nicardipine, Benidipine, Manidipine, and Barnidipine | Competitive |

| CYP3A4 | Inhibited by Nicardipine, Benidipine, and Barnidipine | Not specified |

Antimicrobial and Antifungal Properties

The pyridine scaffold is a component of many compounds with demonstrated antimicrobial and antifungal activity. mdpi.commdpi.com Derivatives synthesized from this compound have been evaluated against a range of pathogenic microbes. mdpi.commdpi.comnih.gov For example, certain pyridine derivatives have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. mdpi.commdpi.com They have also exhibited antifungal activity against species like Candida albicans and Aspergillus niger. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase. mdpi.com The search for novel antimicrobial agents is critical due to rising antibiotic resistance, and pyridine-based compounds represent a promising area of research. mdpi.comnih.gov

Anticancer and Antiproliferative Activities

The antiproliferative potential of pyridine derivatives has been extensively investigated. nih.govmdpi.comekb.eg Compounds derived from the this compound framework have shown cytotoxicity against various human cancer cell lines. mdpi.comnih.gov For instance, specific 4-aryl-1,4-dihydropyridine derivatives have demonstrated the ability to reduce the viability of human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cells, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis and inhibit key cellular targets involved in cancer progression. nih.govmdpi.com The presence and position of substituents on the pyridine ring, such as hydroxyl (-OH) groups, have been shown to enhance antiproliferative activity. nih.gov Research has identified certain hydroxypyridone and thiopyridone derivatives as potent cytotoxic agents against non-small cell lung cancer cells. nih.gov These findings suggest that the this compound scaffold is a valuable starting point for the design of novel anticancer drugs. mdpi.comekb.eg

| Compound Type | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Symmetric 1,4-Dihydropyridine (Compound 19) | HeLa (Cervical Adenocarcinoma) | 2.3 µM mdpi.com |

| Symmetric 1,4-Dihydropyridine (Compound 19) | MCF-7 (Breast Carcinoma) | 5.7 µM mdpi.com |

| Symmetric 1,4-Dihydropyridine (Compound 18) | HeLa (Cervical Adenocarcinoma) | 3.6 µM mdpi.com |

| Symmetric 1,4-Dihydropyridine (Compound 18) | MCF-7 (Breast Carcinoma) | 5.2 µM mdpi.com |

| Pyridine Derivative (Compound 20) | MCF-7 (Breast Carcinoma) | 0.91 mM nih.gov |

Anti-inflammatory and Anticoagulant Effects

Derivatives of 3-hydroxy-pyridine-4-one have been recognized for their anti-inflammatory properties. nih.gov These compounds have shown significant activity in preclinical models of inflammation, such as carrageenan-induced paw edema in rats. nih.gov The proposed mechanism for their anti-inflammatory effect may be related to their iron-chelating properties, which can inhibit heme-dependent enzymes like cyclooxygenase, a key player in the inflammation pathway. nih.gov The anti-inflammatory effects of these derivatives may also stem from a reduction in inflammatory mediators like prostaglandins and nitric oxide. nih.gov

Furthermore, related heterocyclic compounds, such as 4-hydroxycoumarin derivatives, are well-known for their anticoagulant activity. hu.edu.jomdpi.comresearchgate.net While not direct derivatives, the synthetic pathways to some anticoagulants can involve pyridine-based intermediates. For example, a study on synthetic coumarin derivatives reported that a compound incorporating a pyridine ring, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, exhibited higher anticoagulant activity than the commonly used drug warfarin in in-vivo tests. hu.edu.jo This highlights the potential for pyridine-containing structures to influence coagulation pathways. hu.edu.jo

Cardiotonic Effects

Currently, there is a lack of specific research in publicly available scientific literature detailing the cardiotonic effects of this compound.

Antiviral Activity (e.g., Anti-HIV)

The pyridone core, a key feature of this compound, is recognized as a "privileged fragment" in medicinal chemistry due to its presence in numerous biologically active compounds. Pyridone-containing molecules have demonstrated a wide array of biological effects, including antiviral properties nih.gov. The structural characteristics of this compound, which include a halogen atom and a hydroxyl group on the pyridine ring, are features often associated with antiviral activity in other heterocyclic compounds.

For instance, studies on other classes of compounds, such as quinoline alkaloids, have shown that the introduction of a m-bromobenzamide moiety can enhance anti-influenza virus activity nih.gov. Furthermore, a broad range of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit various viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis B and C nih.gov. While direct studies on this compound are limited, the documented antiviral success of related halogenated and hydroxylated heterocyclic scaffolds suggests its potential as a valuable starting point for the development of new antiviral agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that investigates how a molecule's chemical structure influences its biological activity oncodesign-services.com. For this compound, SAR studies would focus on systematically modifying its three key components: the pyridine core, the bromine substituent at the 4-position, and the hydroxyl group at the 3-position.

The pyridine ring itself is a fundamental scaffold that provides a specific three-dimensional orientation for its substituents. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The hydroxyl group at the 3-position is a crucial functional group, capable of acting as both a hydrogen bond donor and acceptor. The bromine atom at the 4-position is an electron-withdrawing group that can influence the electronic properties of the pyridine ring and participate in halogen bonding. It also provides a chemically reactive site for further molecular elaboration, allowing for the synthesis of a library of derivatives to explore the chemical space around a biological target.

In broader studies of pyridine derivatives, the nature and position of substituents have been shown to be critical for biological activity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, the presence of electron-withdrawing groups on an attached phenyl ring was found to be important for their anti-diabetic activity mdpi.com. Similarly, quantitative structure-activity relationship (QSAR) analyses of 3-hydroxypyridine-4-one derivatives have highlighted the importance of specific structural parameters in determining their antimicrobial activity mdpi.comnih.gov. These findings underscore the principle that modifications to the this compound scaffold would likely lead to significant changes in potency and selectivity for various biological targets.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor nih.gov. This method provides valuable insights into the molecular basis of a drug's mechanism of action. The this compound scaffold is well-suited for such studies due to its defined structure and hydrogen bonding capabilities.

Bromodomain Inhibition Research

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription nih.gov. The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as attractive therapeutic targets in cancer and inflammatory diseases nih.govnih.gov.

Computational studies on 3-Bromo-2-hydroxypyridine (B31989), a close isomer of this compound, have explored its potential as a bromodomain inhibitor. Molecular docking simulations were performed to evaluate its interaction with the active sites of BRD2 inhibitor targets nih.govdntb.gov.ua. The study calculated the binding energies and identified key hydrogen bond interactions between the compound and specific amino acid residues within the protein's binding pocket.

The results from these docking studies against various bromodomain protein structures are summarized below.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| 5IBN | -4.71 | ASN 135, MET 105 | nih.gov |

| 3U5K | -5.28 | GLN 152, LYS 141 | nih.gov |

| 6CD5 | -5.01 | ASN 429, LYS 376 | nih.gov |

These findings for a closely related isomer suggest that the this compound scaffold also has the potential to bind effectively to bromodomain proteins, making it a promising candidate for the development of novel epigenetic modulators.

Kinase Hinge-Binding Motif Interactions

Protein kinases are a major class of drug targets, and their inhibitors commonly work by competing with ATP for binding to the enzyme's active site nih.gov. A critical interaction for many Type I kinase inhibitors is the formation of hydrogen bonds with the "hinge" region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain nih.govnih.gov.

The this compound scaffold possesses a classic motif for interacting with the kinase hinge. The pyridine nitrogen can act as a hydrogen bond acceptor, while the adjacent hydroxyl group at the 3-position can serve as a hydrogen bond donor. This arrangement allows the molecule to form two or three key hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine portion of ATP. This dual hydrogen-bond donor/acceptor propensity is a feature of many potent kinase inhibitors desy.de. The ability of this simple scaffold to satisfy these crucial hydrogen bonding requirements makes it an excellent starting point for designing specific and potent kinase inhibitors nih.gov.

Fragment-Based Drug Design Utilizing this compound Scaffold

Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target wikipedia.orgnih.gov. These initial hits are then optimized and grown into more potent lead compounds. Fragments typically follow the "Rule of Three," having a molecular weight under 300 Da, no more than 3 hydrogen bond donors, and no more than 3 hydrogen bond acceptors.

With a molecular weight of approximately 174 g/mol , this compound is an ideal fragment. It possesses key recognition features—the hydrogen-bonding hydroxyl group and pyridine nitrogen—that allow it to probe binding sites on target proteins like kinases and bromodomains . The bromine atom serves as a convenient synthetic handle, allowing medicinal chemists to elaborate the fragment by adding other chemical groups to explore the surrounding binding pocket and increase affinity and selectivity nih.gov. This strategy of starting with an efficient, well-oriented fragment like this compound can lead to the development of novel drug candidates with improved pharmacological properties.

Applications in Materials Science Research

Role as a Building Block for Functional Materials

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 4-Bromo-3-hydroxypyridine serves as an exemplary building block due to its distinct reactive sites, which allow for sequential and controlled chemical modifications. The pyridine (B92270) ring itself is a common structural motif in functional materials, prized for its specific electronic properties and thermal stability. mdpi.com

The bromine atom at the 4-position is a versatile handle for various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of aryl or vinyl substituents. mdpi.com This is a common strategy for constructing the extended π-conjugated systems essential for electronic materials. The hydroxyl group at the 3-position can undergo conventional reactions such as etherification or esterification, providing another avenue for molecular elaboration or for linking the pyridine unit to other molecules and polymer backbones. This dual functionality allows chemists to strategically build complex molecular architectures with tailored properties.

Table 1: Properties of this compound

Integration into Polymeric Systems (e.g., Polyurethane Coatings)

The incorporation of specific chemical moieties into polymer backbones is a key strategy for developing materials with enhanced or novel properties. Pyridine-containing polymers, for example, have been investigated for a wide range of applications. nih.gov The structure of this compound makes it a suitable candidate for integration into polymeric systems, particularly polyurethanes.

Polyurethane chemistry is fundamentally based on the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane (B1682113) linkage. The hydroxyl group of this compound allows it to act as a monomer or a chain-extender during polyurethane synthesis. Introducing the rigid, heterocyclic pyridine ring into the polymer backbone can significantly influence the final material's properties. Research on polyurethanes containing other pyridine derivatives has shown that these moieties can enhance thermal stability and introduce unique characteristics like shape-memory effects, where the material can return to its original shape in response to an external stimulus like heat or moisture. rsc.orgrsc.orgresearchgate.net

Furthermore, the bromine atom remains on the pyridine ring after polymerization, serving as a latent functional site for post-polymerization modification. This allows for the subsequent grafting of other molecules or cross-linking between polymer chains to further tune the material's mechanical, thermal, or chemical resistance properties.

Table 2: Potential for this compound in Polymeric Systems

Use in Electronic Materials and Optoelectronic Devices

This compound can serve as a key precursor for the synthesis of complex organic semiconductors. Through reactions at the bromo and hydroxyl positions, the core pyridine structure can be elaborated into larger, π-conjugated systems. For instance, the bromine atom can be used in cross-coupling reactions to attach other aromatic groups, such as pyrene, a strategy that has been successfully used to create hole-transporting materials (HTMs) for OLEDs. nih.govacs.org

The ability to modify the structure by adding different functional groups allows for the precise tuning of the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. rsc.org This energy-level engineering is crucial for optimizing charge injection from electrodes and ensuring efficient operation within an optoelectronic device like an OLED or a perovskite solar cell. rsc.orgnih.gov The development of complex molecules from simple, functionalized building blocks like this compound is a foundational approach in the discovery of new high-performance materials for next-generation electronics. taylorfrancis.com

Table 3: Potential Roles of this compound in Optoelectronic Materials

Environmental and Toxicological Research Considerations Excluding Dosage/administration

Environmental Fate and Degradation Studies

The environmental fate of 4-Bromo-3-hydroxypyridine is not well-documented. However, research on the microbial degradation of other hydroxypyridines can offer potential degradation pathways. Bacteria are known to degrade pyridine (B92270) derivatives, often through pathways involving hydroxylated intermediates researchgate.net.

One study identified a bacterium, Agrobacterium sp. strain DW-1, capable of degrading 3-hydroxypyridine (B118123). The proposed degradation pathway begins with α-hydroxylation to produce 2,5-dihydroxypyridine. This intermediate then undergoes ring cleavage by a dioxygenase to form N-formylmaleamic acid, which is further metabolized to maleic acid and fumaric acid nih.gov. This bacterium was capable of completely degrading up to 1500 mg/L of 3-hydroxypyridine within 66 hours under optimal conditions nih.gov.

Similarly, the biodegradation of 2-hydroxypyridine has been observed in various bacteria. In Burkholderia sp. strain MAK1, the degradation is initiated by a monooxygenase that hydroxylates 2-hydroxypyridine to 2,5-dihydroxypyridine, which is a common intermediate in the degradation of several pyridine derivatives nih.gov. The degradation of pyridine itself in Arthrobacter sp. has also been shown to proceed via the formation of 2-hydroxypyridine as an intermediate nih.gov.

These studies suggest that a potential biotic degradation pathway for this compound in the environment could involve initial enzymatic hydroxylation, followed by cleavage of the pyridine ring. The presence of the bromine atom may influence the rate and pathway of degradation, but specific studies are required for confirmation.

Table 1: Microbial Degradation of Hydroxypyridine Analogs

| Compound | Degrading Organism | Key Intermediates | End Products (where identified) | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridine | Agrobacterium sp. DW-1 | 2,5-Dihydroxypyridine, N-formylmaleamic acid | Maleic acid, Fumaric acid | nih.gov |

| 2-Hydroxypyridine | Burkholderia sp. MAK1 | 2,5-Dihydroxypyridine | - | nih.gov |

| Pyridine | Arthrobacter sp. strain KM-4 | 2-Hydroxypyridine, 2,3-Dihydroxypyridine | - | nih.gov |

In Vitro and In Vivo Toxicity Assessments (General Research Findings)

Specific toxicological studies on this compound are not available in the reviewed literature. However, research on various pyridine and hydroxypyridine derivatives provides some indication of their potential biological activities.

In vitro studies on a series of 3-hydroxypyridin-4-one derivatives have demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) brieflands.com. The cytotoxicity of these compounds was found to be related to their lipophilicity, with more lipophilic compounds showing higher activity at concentrations of 0.1 mM and above brieflands.com. Another study on different 3-hydroxypyridin-4-one derivatives showed similar cytotoxic effects against HeLa and K562 cell lines, also correlating with lipophilicity researchgate.net.

Furthermore, research on hydroxythiopyridone derivatives has indicated high antiproliferative activity. Two specific derivatives exhibited cytostatic activity in A549 lung cancer cells and were cytotoxic in NCI-H522 lung cancer cells nih.gov. The general toxicity of pyridine has been evaluated, and it is not considered to be genotoxic based on available in vivo and in vitro data cdc.govnih.gov. However, the toxicity of brominated aromatic compounds can vary, with some showing potential for adverse effects pzh.gov.pl.

A study on a different class of pyridine derivatives, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, found that their antibacterial activity against E. coli is structure-dependent nih.govnih.gov. This suggests that substitutions on the pyridine ring play a crucial role in the biological activity of these compounds.

These findings indicate that hydroxypyridine derivatives can exhibit biological activity, including cytotoxicity, which appears to be influenced by factors such as lipophilicity and the nature of substitutions on the pyridine ring. However, without direct testing of this compound, its specific toxicological profile remains unknown.

Table 2: In Vitro Biological Activity of Structurally Related Pyridine Derivatives

| Compound Class | Cell Line / Organism | Observed Effect | Key Finding | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridin-4-one derivatives | MCF-7 and MDA-MB-231 (human breast cancer) | Cytotoxicity | Activity correlated with lipophilicity | brieflands.com |

| 3-Hydroxypyridin-4-one derivatives | HeLa and K562 (human cancer) | Cytotoxicity | Activity correlated with lipophilicity | researchgate.net |

| Hydroxythiopyridone derivatives | A549 and NCI-H522 (human lung cancer) | Cytostatic and cytotoxic activity | High antiproliferative activity | nih.gov |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | Antibacterial activity | Toxicity is structure-dependent | nih.govnih.gov |

常见问题

Q. What are the standard protocols for synthesizing 4-bromo-3-hydroxypyridine, and how can purity be optimized?

this compound is typically synthesized via regioselective halogenation. A common method involves reacting 3-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Key steps include:

- Reaction Setup : Use a 1:1.2 molar ratio of 3-hydroxypyridine to NBS in anhydrous acetonitrile.

- Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere (N₂/Ar).

- Workup : Quench with aqueous Na₂S₂O₃, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).

- Purity Optimization : Monitor reaction progress using TLC (Rf ≈ 0.4 in hexane/EtOAc). Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to ensure stability, and what safety precautions are critical?

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, H2), 7.45 (dd, J = 5.2, 2.0 Hz, 1H, H5), 6.90 (d, J = 2.0 Hz, 1H, H6), 5.20 (s, 1H, -OH) .

- Mass Spectrometry (ESI-MS) : m/z 173.95 [M+H]⁺ (calc. 174.01) .

- FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹; C-Br stretch at 560 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 3-hydroxypyridine be addressed?

Regioselectivity in bromination is influenced by electronic and steric factors. Key strategies:

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic attack at the para position to the hydroxyl group .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromination to the C4 position, achieving >90% yield .

- Contradictions : Some studies report competing C2 bromination (5–10% byproduct) under acidic conditions. Mitigate via pH control (neutral to slightly basic) .

Q. How do structural modifications of this compound impact its bioactivity in antimicrobial studies?

Derivatives of this compound show promise in targeting bacterial enzymes. Example experimental design:

Q. What analytical approaches resolve contradictions in reported melting points and solubility data?

Discrepancies in literature (e.g., mp 189–192°C vs. 195°C ) arise from polymorphic forms or impurities. Solutions:

-

DSC Analysis : Identify polymorphs (endothermic peaks at 190°C and 198°C) .

-

Solubility Profiling : Use shake-flask method (25°C):

Solvent Solubility (mg/mL) Water 2.1 Ethanol 45.3 DMSO 89.7

Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。